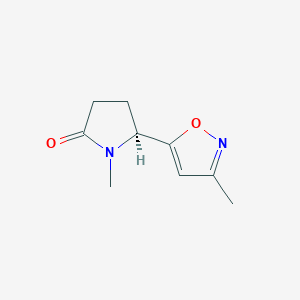![molecular formula C21H25ClN4O2 B12725334 N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide CAS No. 84341-97-9](/img/structure/B12725334.png)
N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide is a complex organic compound with the molecular formula C21H25ClN4O2 and a molecular weight of 400.90 g/mol . This compound is characterized by its azo group (-N=N-) linking two aromatic rings, one of which contains a chloro and diethylamino substituent, while the other is a benzyl group attached to an oxobutyramide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide typically involves a multi-step process:
Diazotization: The starting material, 3-chloro-4-(diethylamino)aniline, undergoes diazotization using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzyl acetoacetate in an alkaline medium to form the azo compound.
Amidation: The final step involves the amidation of the azo compound with benzylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Na2S2O4 in aqueous medium or H2 with a palladium catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological stain or dye due to its azo group.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mecanismo De Acción
The mechanism of action of N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide involves its interaction with biological molecules through its azo and amide groups. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially disrupting their normal functions. The chloro and diethylamino substituents may enhance its binding affinity and specificity for certain molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-2-[[3-chloro-4-(dimethylamino)phenyl]azo]-3-oxobutyramide
- N-Benzyl-2-[[3-bromo-4-(diethylamino)phenyl]azo]-3-oxobutyramide
- N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxopropanamide
Uniqueness
N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
84341-97-9 |
|---|---|
Fórmula molecular |
C21H25ClN4O2 |
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
N-benzyl-2-[[3-chloro-4-(diethylamino)phenyl]diazenyl]-3-oxobutanamide |
InChI |
InChI=1S/C21H25ClN4O2/c1-4-26(5-2)19-12-11-17(13-18(19)22)24-25-20(15(3)27)21(28)23-14-16-9-7-6-8-10-16/h6-13,20H,4-5,14H2,1-3H3,(H,23,28) |
Clave InChI |
DMOJCVGCXIKKJL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C=C(C=C1)N=NC(C(=O)C)C(=O)NCC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


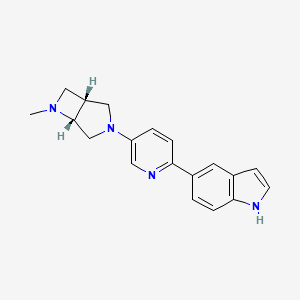
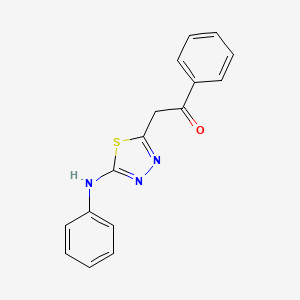

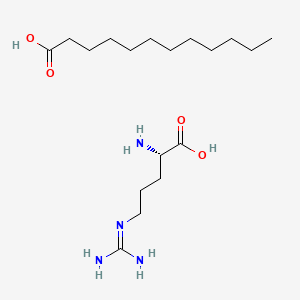
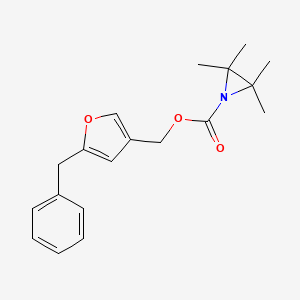
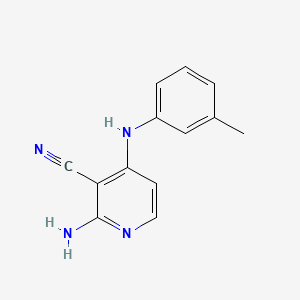


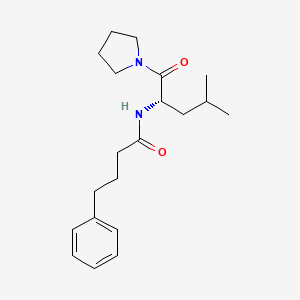
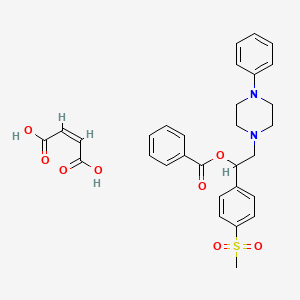
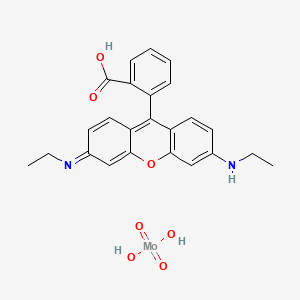
![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12725308.png)
![1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol](/img/structure/B12725329.png)
